1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline

Übersicht

Beschreibung

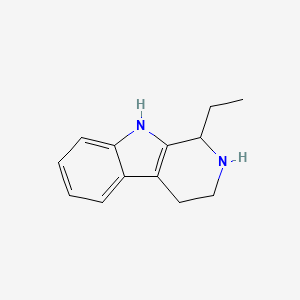

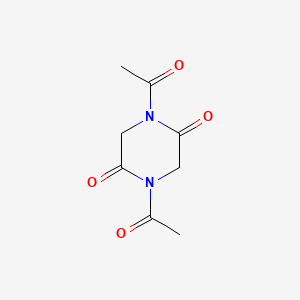

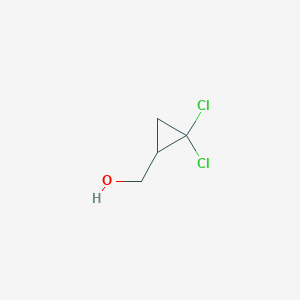

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Tryptoline, is a natural organic derivative of beta-carboline. It is an alkaloid chemically related to tryptamines .

Synthesis Analysis

The synthesis of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves a variety of chemical reactions . The compound has a molecular weight of 244.29 and its IUPAC name is 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid .Molecular Structure Analysis

The molecular formula of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is C14H16N2O2 . The InChI code is 1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3, (H,17,18) .Chemical Reactions Analysis

The chemical reactions involving 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline are complex and involve a variety of mechanisms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.29 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is a key reactant in the synthesis of various molecules with potential therapeutic effects. It’s involved in the creation of harmine derivatives, which have shown cytotoxicity against certain cancer cell lines . Additionally, its derivatives are explored for their insecticidal activities, offering a potential avenue for developing new pest control agents .

Agriculture

In the agricultural sector, the derivatives of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline are being studied for their insecticidal properties. This research could lead to the development of novel insecticides that are more effective and possibly less harmful to the environment .

Material Science

The compound’s derivatives are being investigated for their utility in material science, particularly in the development of organic semiconductors and other electronic materials. Their unique electronic properties could be harnessed for advanced material applications .

Environmental Science

Research into the environmental impact of beta-carboline derivatives, including this compound, is crucial. They are being studied for their potential role in environmental bioremediation processes, such as the degradation of pollutants or the transformation of harmful substances into less toxic forms .

Biochemistry

In biochemistry, 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline serves as a scaffold for the synthesis of various biochemical compounds. Its structure is pivotal in studying enzyme interactions and understanding the biochemical pathways in which similar structures are involved .

Pharmacology

Pharmacologically, the compound is of interest due to its structural similarity to tryptamines, which are known for their diverse pharmacological effects. Research is ongoing to explore its potential as a lead compound for the development of new drugs that target neurological pathways .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatography and mass spectrometry. This helps in the identification and quantification of similar compounds in complex biological samples .

Chemical Engineering

From a chemical engineering perspective, the synthesis and handling of this compound provide insights into process optimization and scale-up. It’s used to develop efficient synthetic routes and to design reactors and other equipment for its large-scale production .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPPZKPWCBEAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344688 | |

| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

CAS RN |

6678-86-0 | |

| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research abstract mentions "Strictosidine Synthase from Ophiorrhiza pumila in complex with (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline." Can you elaborate on the significance of this complex formation?

A1: While the abstract itself doesn't delve into the downstream effects, the complex formation between strictosidine synthase and (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline suggests that this compound likely interacts with the enzyme's active site. [] This interaction could potentially inhibit or modulate the enzyme's activity, which is crucial for the biosynthesis of strictosidine, a key precursor to various indole alkaloids. Further research exploring the specifics of this interaction would be needed to understand the compound's precise effect on strictosidine synthase activity and the subsequent impact on alkaloid biosynthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)